N-tert-Butyl-4-(methylamino)benzamide
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Overview
Description
N-tert-Butyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H18N2O. It is a member of the benzamide family and is characterized by the presence of a tert-butyl group and a methylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-(methylamino)benzamide can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by the reaction with p-toluenesulfonyl chloride . Another method includes the reaction of p-nitroaniline with tert-butyl chloroformate under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of paranitrobenzoyl chloride and tert-butylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-tert-Butyl-4-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-4-nitrobenzamide: Similar in structure but with a nitro group instead of a methylamino group.
N-tert-Butyl-4-aminobenzamide: Contains an amino group instead of a methylamino group.
Uniqueness
N-tert-Butyl-4-(methylamino)benzamide is unique due to the presence of both tert-butyl and methylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-tert-butyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
WVIKEVKIWDCQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |
Origin of Product |
United States |
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